N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine
Description
N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine is a pyrimidine derivative featuring a phenylsulfanyl group at position 4, a trifluoromethyl (CF₃) group at position 6, and an N-methylamine substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as antimicrobial, anticancer, and immunomodulatory agents .
Properties
IUPAC Name |
N-methyl-4-phenylsulfanyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3S/c1-16-11-17-9(12(13,14)15)7-10(18-11)19-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVFPVIOWVSFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)SC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at Position 4
The phenylsulfanyl group in the target compound distinguishes it from analogs with oxygen-based or halogenated substituents:
Key Insight: The phenylsulfanyl group in the target compound balances lipophilicity and electronic effects compared to oxygen-linked substituents (e.g., phenoxy), which may reduce membrane permeability .
Substituent Variations at Position 6
The trifluoromethyl group at position 6 is a critical feature shared with several analogs, though other electron-withdrawing or bulky groups are also observed:
*Estimated molecular weight based on formula C₁₂H₁₁F₃N₃S.
Key Insight : The CF₃ group in the target compound and its analogs improves resistance to oxidative metabolism, a key advantage in drug design .
Amine Group Variations at Position 2
The N-methylamine group in the target compound contrasts with bulkier or substituted amines in analogs:
Key Insight : The N-methyl group in the target compound provides a balance between steric effects and hydrogen-bonding capacity, optimizing interactions with enzymatic targets .
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